Cas no 560132-24-3 ((3-(tert-butyl)phenyl)boronic acid)
(3-(tert-butyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-tert-Butylphenylboronic acid
- m-T-Butylphenylboronic acid
- (3-tert-butylphenyl)boronic acid
- 3-TERT-BUTYLBENZENE BORONIC ACID
- Boronic-acid-3--1-1-dimethylethyl-phenyl--
- 3-tert-Butylbenzeneboronic Acid (contains varying amounts of Anhydride)
- 3-tert-Butylbenzeneboronic acid
- (3-(tert-Butyl)phenyl)boronic acid
- Boronic acid, [3-(1,1-dimethylethyl)phenyl]-
- 3-tert-butylphenylboronicacid
- 3-t-butylphenylboronic acid
- 3-t-butylphenyl boronic acid
- m-tert-Butylphenylboronic acid
- m-tert-Butylbenzene boronic acid
- OKBOGYOXEDEGOG-UHFFFAOYSA-N
- FCH889080
- SCHEMBL840219
- 3-tert-Butylphenylboronic Acid (contains varying amounts of Anhydride)
- SY025106
- CS-0102096
- 3-(tert-Butyl)phenylboronic Acid
- DB-010616
- DTXSID50616094
- B6001
- AS-32764
- AKOS006309563
- EN300-747020
- C10H15BO2
- MFCD11110647
- 560132-24-3
- Z1741969639
- 3-tert-Butylphenylboronic acid, AldrichCPR
- (3-(tert-butyl)phenyl)boronic acid
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- MDL: MFCD11110647
- Inchi: 1S/C10H15BO2/c1-10(2,3)8-5-4-6-9(7-8)11(12)13/h4-7,12-13H,1-3H3
- InChI Key: OKBOGYOXEDEGOG-UHFFFAOYSA-N
- SMILES: OB(C1=CC=CC(=C1)C(C)(C)C)O
Computed Properties
- Exact Mass: 178.11700
- Monoisotopic Mass: 178.117
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
Experimental Properties
- Density: 1.02±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 221°C(lit.)
- Boiling Point: 304.35°C at 760 mmHg
- Flash Point: 137.866°C
- Refractive Index: 1.511
- Solubility: Very slightly soluble (0.57 g/l) (25 º C),
- PSA: 40.46000
- LogP: 0.66390
(3-(tert-butyl)phenyl)boronic acid Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 41
- Safety Instruction: 26-39
(3-(tert-butyl)phenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(3-(tert-butyl)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121900-10g |
3-tert-Butylphenylboronic acid |
560132-24-3 | 95% | 10g |
$154.50 | 2023-09-01 | |
| Alichem | A019121900-25g |
3-tert-Butylphenylboronic acid |
560132-24-3 | 95% | 25g |
$286.00 | 2023-09-01 | |
| Fluorochem | 041932-1g |
3-tert-Butylbenzene boronic acid |
560132-24-3 | 95% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 041932-5g |
3-tert-Butylbenzene boronic acid |
560132-24-3 | 95% | 5g |
£75.00 | 2022-03-01 | |
| Fluorochem | 041932-25g |
3-tert-Butylbenzene boronic acid |
560132-24-3 | 95% | 25g |
£259.00 | 2022-03-01 | |
| Fluorochem | 041932-100g |
3-tert-Butylbenzene boronic acid |
560132-24-3 | 95% | 100g |
£946.00 | 2022-03-01 | |
| Chemenu | CM135715-5g |
3-tert-Butylphenylboronic acid |
560132-24-3 | 95+% | 5g |
$77 | 2021-08-05 | |
| Chemenu | CM135715-10g |
3-tert-Butylphenylboronic acid |
560132-24-3 | 95+% | 10g |
$147 | 2021-08-05 | |
| Chemenu | CM135715-25g |
3-tert-Butylphenylboronic acid |
560132-24-3 | 95+% | 25g |
$270 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | 914983-1g |
3-tert-Butylphenylboronic acid |
560132-24-3 | 98% | 1g |
¥99.00 | 2022-09-03 |
(3-(tert-butyl)phenyl)boronic acid Suppliers
(3-(tert-butyl)phenyl)boronic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on (3-(tert-butyl)phenyl)boronic acid
(3-(tert-butyl)phenyl)boronic acid (CAS No. 560132-24-3): A Comprehensive Overview
(3-(tert-butyl)phenyl)boronic acid (CAS No. 560132-24-3) is a versatile organic compound that has gained significant attention in the fields of synthetic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring and a boronic acid functional group. The combination of these structural elements endows (3-(tert-butyl)phenyl)boronic acid with a range of useful properties, making it an essential reagent in various chemical reactions and applications.
The synthesis of (3-(tert-butyl)phenyl)boronic acid can be achieved through several well-established methods. One common approach involves the reaction of 3-(tert-butyl)iodobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst, followed by hydrolysis to form the boronic acid. This method is highly efficient and scalable, making it suitable for both laboratory and industrial settings. The tert-butyl group provides steric protection, which can be crucial in controlling the reactivity and selectivity of the compound in subsequent reactions.
In the realm of synthetic chemistry, (3-(tert-butyl)phenyl)boronic acid is widely used as a coupling partner in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon bonds and are widely employed in the synthesis of complex organic molecules, including pharmaceuticals and materials. The presence of the boronic acid group allows for mild reaction conditions and high functional group tolerance, making it an ideal choice for fine chemical synthesis.
Recent advancements in materials science have further expanded the applications of (3-(tert-butyl)phenyl)boronic acid. For instance, this compound has been utilized in the development of advanced functional materials, such as polymers and coatings with enhanced thermal stability and mechanical properties. The tert-butyl group contributes to the overall stability of these materials, while the boronic acid moiety can participate in dynamic covalent bonding, enabling self-healing and adaptive behaviors.
In the pharmaceutical industry, (3-(tert-butyl)phenyl)boronic acid has shown promise as an intermediate in drug discovery and development. Its ability to form stable complexes with metal ions makes it a valuable reagent in metalloenzyme inhibition studies. Additionally, the compound's structural flexibility allows for the design of prodrugs that can improve solubility and bioavailability, thereby enhancing therapeutic efficacy.
Research into the biological activities of (3-(tert-butyl)phenyl)boronic acid has also yielded interesting findings. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit histone deacetylases (HDACs), which are key targets in epigenetic therapy for cancer treatment. The ability to modulate these enzymes selectively could lead to new therapeutic strategies for managing various diseases.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. In this context, (3-(tert-butyl)phenyl)boronic acid has been evaluated for its environmental fate and toxicity. Research indicates that it exhibits low toxicity to aquatic organisms and is readily biodegradable under aerobic conditions. These properties make it a more environmentally friendly alternative to some traditional reagents used in chemical synthesis.
In conclusion, (3-(tert-butyl)phenyl)boronic acid (CAS No. 560132-24-3) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structural features enable it to play a crucial role in synthetic chemistry, materials science, and pharmaceutical research. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance as a valuable reagent in modern chemistry.
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